molecular formula C11H12BrNO B581717 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde CAS No. 1375069-38-7

2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde

Cat. No.: B581717
CAS No.: 1375069-38-7
M. Wt: 254.127
InChI Key: IAKLFSBFDYBQIJ-UHFFFAOYSA-N
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Description

2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde is an organic compound with the molecular formula C11H12BrNO. It is a brominated benzaldehyde derivative where the bromine atom is positioned at the 2nd carbon of the benzene ring, and a pyrrolidine ring is attached to the 6th carbon. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde typically involves the bromination of 6-(pyrrolidin-1-yl)benzaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the 2nd position of the benzene ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane or chloroform, and the reaction is typically conducted at low temperatures to prevent over-bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with careful control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: New aromatic compounds with various substituents replacing the bromine atom.

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

Scientific Research Applications

2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde is used in various fields of scientific research:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde depends on the specific application. In chemical reactions, it acts as a substrate that undergoes transformations through various reaction pathways. In biological systems, it may interact with enzymes or receptors, potentially inhibiting their activity by binding to active sites or altering their conformation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-(pyrrolidin-1-yl)pyridine
  • 3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine
  • 2-Bromo-6-(pyrrolidin-1-yl)benzoic acid

Uniqueness

2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. The presence of both the bromine atom and the pyrrolidine ring allows for versatile chemical transformations and potential biological activity.

Properties

IUPAC Name

2-bromo-6-pyrrolidin-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c12-10-4-3-5-11(9(10)8-14)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKLFSBFDYBQIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C(=CC=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743016
Record name 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375069-38-7
Record name 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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